molecular formula C24H21N3O2S3 B15120396 5-(but-2-yn-1-ylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

5-(but-2-yn-1-ylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B15120396
M. Wt: 479.6 g/mol
InChI Key: JLKFVYQGESZVSW-UHFFFAOYSA-N
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Description

5-(but-2-yn-1-ylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as sulfanyl, methoxyphenyl, and phenylethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(but-2-yn-1-ylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include thiazole derivatives, pyrimidine derivatives, and various reagents to introduce the functional groups. Common synthetic routes may involve:

    Formation of the Thiazole Ring: This step may involve the cyclization of appropriate precursors under specific conditions.

    Introduction of the Pyrimidine Ring: This can be achieved through condensation reactions with suitable reagents.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(but-2-yn-1-ylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxyphenyl and phenylethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced derivatives.

Scientific Research Applications

5-(but-2-yn-1-ylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-(but-2-yn-1-ylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar thiazole and pyrimidine ring structures.

    Sulfanyl Derivatives: Compounds containing sulfanyl groups with various functional modifications.

    Methoxyphenyl and Phenylethyl Derivatives: Compounds with similar functional groups.

Uniqueness

5-(but-2-yn-1-ylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is unique due to its specific combination of functional groups and ring structures, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C24H21N3O2S3

Molecular Weight

479.6 g/mol

IUPAC Name

5-but-2-ynylsulfanyl-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C24H21N3O2S3/c1-3-4-16-31-23-25-21-20(22(28)27(23)18-12-8-9-13-19(18)29-2)32-24(30)26(21)15-14-17-10-6-5-7-11-17/h5-13H,14-16H2,1-2H3

InChI Key

JLKFVYQGESZVSW-UHFFFAOYSA-N

Canonical SMILES

CC#CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)SC(=S)N2CCC4=CC=CC=C4

Origin of Product

United States

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